Methyl 2-(4-formylphenyl)benzoate

概要

説明

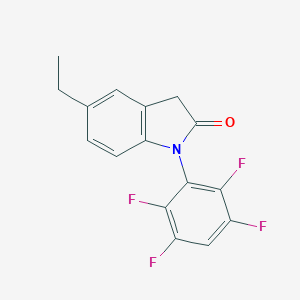

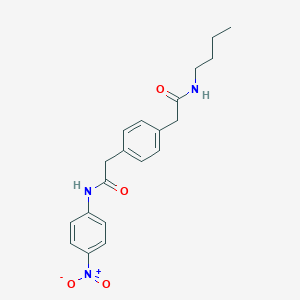

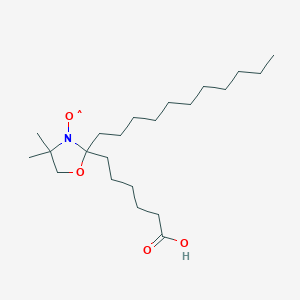

“Methyl 2-(4-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It is also known as “4-(2-Methoxycarbonyl-phenyl)-Benzaldehyde”, “2-(4-formylphenyl)benzoic acid methyl ester”, and "methyl 4’-formylbiphenyl-2-carboxylate" .

Synthesis Analysis

“Methyl 2-(4-formylphenyl)benzoate” can be synthesized through various methods. One such method involves the direct esterification of 2-formylbenzoic acid . This process can be carried out using various organic solvents such as acetone and CH3CN in basic conditions, with yields ranging from 70-100% .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-formylphenyl)benzoate” consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 240.254 Da .Chemical Reactions Analysis

“Methyl 2-(4-formylphenyl)benzoate” can participate in various chemical reactions. For instance, it can undergo ester hydrolysis under acidic or basic conditions . It can also react with a Grignard reagent to produce 3-phenyl-3-pentanol .Physical And Chemical Properties Analysis

“Methyl 2-(4-formylphenyl)benzoate” is a solid compound . It has a melting point range of 112-116 °C . The compound’s empirical formula is C15H12O3 .科学的研究の応用

Pharmaceutical Synthesis

Methyl 2-(4-formylphenyl)benzoate: serves as a versatile precursor in the synthesis of various pharmaceutical compounds. Its ester and formyl functional groups are reactive, making it suitable for the formation of new compounds with potential as drug candidates. It’s particularly used in the synthesis of derivatives that interact with different receptors, aiding in the discovery of new drugs .

Antifungal Applications

This compound exhibits antifungal properties, which makes it a valuable starting material for the development of antifungal agents. By manipulating its functional groups, researchers can synthesize new molecules that target fungal infections .

Antihypertensive Agents

The bioactive nature of Methyl 2-(4-formylphenyl)benzoate allows for its use in creating antihypertensive agents. These are crucial for managing blood pressure and treating conditions like hypertension .

Anticancer Research

Its application in anticancer research is significant due to its ability to be a precursor for compounds with anticancer activities. Researchers leverage its structure to develop new molecules that could potentially inhibit cancer cell growth .

Antibacterial Agents

The compound has been utilized as a precursor for constructing heterocyclic scaffolds with antibacterial activity. New series of thiazole and thiazolidinone derivatives containing the phenyl benzoate moiety have shown promising results against various bacterial strains .

Organic Synthesis Scaffold

As an active scaffold, Methyl 2-(4-formylphenyl)benzoate is an important structure for the preparation of bioactive molecules. It’s a raw material in the preparation of medical products and is involved in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .

作用機序

Target of Action

Methyl 2-(4-formylphenyl)benzoate is a complex organic compound that interacts with several different receptors .

Mode of Action

The compound consists of ester and formyl functions at vicinal positions . These functional groups are reactive and suitable for the formation of new compounds . The compound can undergo various reactions such as Ugi-reaction and tetrazole photoclick reaction .

Biochemical Pathways

Methyl 2-(4-formylphenyl)benzoate is a versatile substrate in organic synthesis . It is used as a starting material for the synthesis of various derivatives . Some of the compounds synthesized from it include quinoline based tetracycles, phthalides derivatives, 3-[alkyl(aryl)thio] isoindolinones, (±)-Crispine A obtained from isoindolinones and tetrahydro-isoquinolines, and porphyrins .

Pharmacokinetics

The compound is known to be a colorless or yellow colored oily liquid and insoluble in water . Its molecular weight is 240.25 g/mol .

Result of Action

Methyl 2-(4-formylphenyl)benzoate is known for its variety of pharmacological activities . It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . The exact molecular and cellular effects of the compound’s action depend on the specific receptors it interacts with .

Safety and Hazards

“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.

特性

IUPAC Name |

methyl 2-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401947 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-formylphenyl)benzoate | |

CAS RN |

144291-47-4 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)